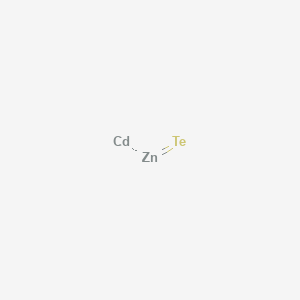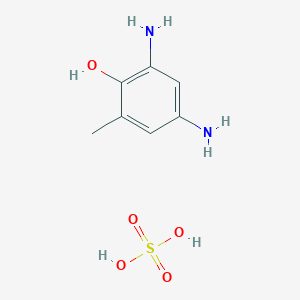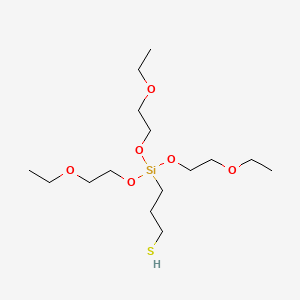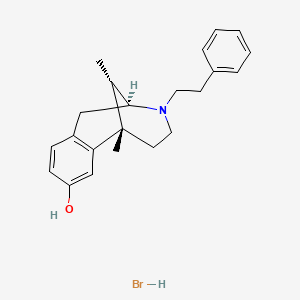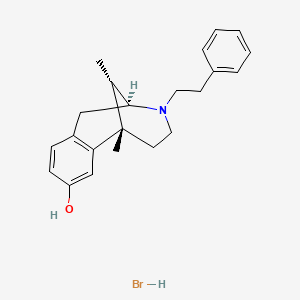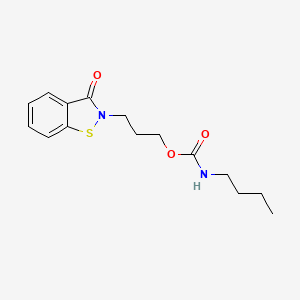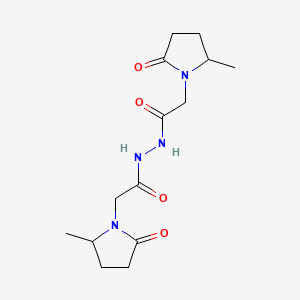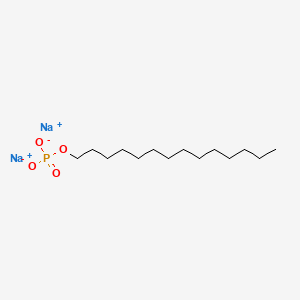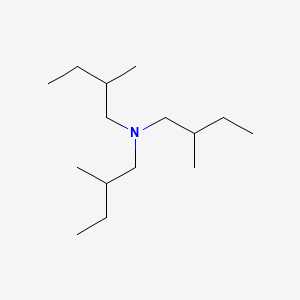
Titanium tris(3-methylbutan-1-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium tris(3-methylbutan-1-olate) is a chemical compound with the molecular formula C15H33O3Ti. It is also known as orthotitanic acid tetraisopentyl ester. This compound is part of the broader class of titanium alkoxides, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium tris(3-methylbutan-1-olate) can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of titanium tetrachloride. The general reaction is as follows:
TiCl4+3C5H12O→Ti(OC5H11)3+3HCl
The reaction is usually carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of titanium tris(3-methylbutan-1-olate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Titanium tris(3-methylbutan-1-olate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and other by-products.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and 3-methylbutan-1-ol.
Substitution: It can undergo substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Hydrolysis: Water or aqueous solutions are used.
Substitution: Various ligands such as amines or phosphines can be used under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2)
Hydrolysis: Titanium hydroxide (Ti(OH)4) and 3-methylbutan-1-ol
Substitution: Titanium complexes with different ligands
Scientific Research Applications
Titanium tris(3-methylbutan-1-olate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance coatings, ceramics, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which titanium tris(3-methylbutan-1-olate) exerts its effects involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Titanium tetraisopropoxide
- Titanium tetrabutoxide
- Titanium tetraethoxide
Comparison
Titanium tris(3-methylbutan-1-olate) is unique due to its specific alkoxide groups, which impart distinct chemical properties such as solubility and reactivity. Compared to other titanium alkoxides, it may offer advantages in certain applications due to its steric and electronic effects.
Properties
CAS No. |
97259-76-2 |
|---|---|
Molecular Formula |
C15H33O3Ti |
Molecular Weight |
309.29 g/mol |
IUPAC Name |
3-methylbutan-1-olate;titanium(3+) |
InChI |
InChI=1S/3C5H11O.Ti/c3*1-5(2)3-4-6;/h3*5H,3-4H2,1-2H3;/q3*-1;+3 |
InChI Key |
HGSLOKPEFCHHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[O-].CC(C)CC[O-].CC(C)CC[O-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


